molecular formula C13H10ClNO5S B3410598 4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate CAS No. 897805-30-0

4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate

Cat. No.: B3410598
CAS No.: 897805-30-0
M. Wt: 327.74 g/mol
InChI Key: DRRSQCAJYUISHS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. This compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonate group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 4-chloro-3-methylphenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: 4-Chloro-3-methylphenyl 4-aminobenzene-1-sulfonate.

    Oxidation: 4-Chloro-3-carboxyphenyl 4-nitrobenzene-1-sulfonate.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenyl 4-aminobenzene-1-sulfonate: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-3-carboxyphenyl 4-nitrobenzene-1-sulfonate: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

4-Chloro-3-methylphenyl 4-nitrobenzene-1-sulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both electron-withdrawing (nitro and sulfonate) and electron-donating (methyl) groups makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5S/c1-9-8-11(4-7-13(9)14)20-21(18,19)12-5-2-10(3-6-12)15(16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRSQCAJYUISHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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